4-bromo-2-(3,3-dimethyl-2-oxobutyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone
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Overview
Description
4-bromo-2-(3,3-dimethyl-2-oxobutyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone is a synthetic organic compound that belongs to the pyridazinone class This compound is characterized by the presence of a bromine atom, a pyrrolidinyl group, and a dimethyl-oxobutyl side chain attached to a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(3,3-dimethyl-2-oxobutyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination of the pyridazinone core is achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Attachment of the Dimethyl-Oxobutyl Side Chain: The dimethyl-oxobutyl side chain can be introduced through alkylation reactions using appropriate alkyl halides or through acylation reactions using acyl chlorides.
Incorporation of the Pyrrolidinyl Group: The pyrrolidinyl group is typically introduced via nucleophilic substitution reactions using pyrrolidine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-(3,3-dimethyl-2-oxobutyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced pyridazinone derivatives.
Substitution: Formation of substituted pyridazinone derivatives with various functional groups.
Scientific Research Applications
4-bromo-2-(3,3-dimethyl-2-oxobutyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-2-(3,3-dimethyl-2-oxobutyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-(3,3-dimethyl-2-oxobutyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone
- 4-fluoro-2-(3,3-dimethyl-2-oxobutyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone
- 4-iodo-2-(3,3-dimethyl-2-oxobutyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone
Uniqueness
4-bromo-2-(3,3-dimethyl-2-oxobutyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity
Properties
IUPAC Name |
4-bromo-2-(3,3-dimethyl-2-oxobutyl)-5-pyrrolidin-1-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O2/c1-14(2,3)11(19)9-18-13(20)12(15)10(8-16-18)17-6-4-5-7-17/h8H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJERTSLIRRFBNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C(=O)C(=C(C=N1)N2CCCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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